molecular formula C20H27ClO2 B1622967 Monochlorodehydroabietic acid CAS No. 57055-38-6

Monochlorodehydroabietic acid

Cat. No.: B1622967
CAS No.: 57055-38-6
M. Wt: 334.9 g/mol
InChI Key: OUORCJOLWODUOZ-MISYRCLQSA-N
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Description

Monochlorodehydroabietic acid is a chlorinated derivative of dehydroabietic acid (DHAA), a diterpenoid primarily derived from coniferous resins. The addition of a chlorine atom to the DHAA structure alters its physicochemical and biological properties, making it relevant in industrial and environmental contexts. This compound is commonly identified in effluents from pulp and paper manufacturing, where chlorination processes generate halogenated resin acids . Its environmental persistence and toxicity profile have spurred comparative studies with structurally related compounds.

Properties

CAS No.

57055-38-6

Molecular Formula

C20H27ClO2

Molecular Weight

334.9 g/mol

IUPAC Name

methyl (1R,4aS,10aR)-1-chloro-4a-methyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H27ClO2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,21)18(22)23-4/h6,8,12-13,17H,5,7,9-11H2,1-4H3/t17-,19-,20-/m1/s1

InChI Key

OUORCJOLWODUOZ-MISYRCLQSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C(=O)OC)Cl)C

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C(=O)OC)Cl)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C(=O)OC)Cl)C

Other CAS No.

57055-38-6

Origin of Product

United States

Chemical Reactions Analysis

Chlorination Patterns in DHA Derivatives

While no direct studies of monochlorodehydroabietic acid exist, chlorination of dehydroabietic acid typically occurs at positions influenced by aromatic ring activation. For example:

  • Electrophilic aromatic substitution favors positions ortho/para to electron-donating groups (e.g., hydroxyl or methoxy groups introduced during derivatization) .

  • Radical chlorination may target allylic positions in the abietane skeleton under UV light or initiators like AIBN .

Synthetic Pathways for Chlorinated DHA Analogs

Chlorinated DHA derivatives are often synthesized via:

Direct Chlorination

ConditionTarget PositionYield (%)Reference
Cl₂, FeCl₃, 25°C, 2hAromatic C-1245
SO₂Cl₂, CH₂Cl₂, 0°CAllylic C-1432

Functional Group Interconversion

  • Chloroacetyl intermediates formed via Friedel-Crafts acylation (e.g., AlCl₃-mediated reactions) .

  • Nucleophilic displacement of hydroxyl groups using PCl₅ or SOCl₂ .

Reactivity in Key Reactions

Hypothetical reaction pathways for this compound, extrapolated from DHA chemistry:

Oxidation

  • Chlorine electron-withdrawing effects would deactivate the aromatic ring, reducing oxidation rates compared to DHA .

  • Dominant products likely include chlorinated quinones under strong oxidants (e.g., KMnO₄) .

Reduction

  • Catalytic hydrogenation (Pd/C, H₂) would reduce double bonds while retaining the chlorine substituent .

  • LiAlH₄ may dechlorinate via radical pathways at elevated temperatures .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling feasible at halogenated positions using Pd(PPh₃)₄ catalysts .

Stability Considerations

  • Thermal stability : Chlorine substitution increases thermal degradation onset temperatures by ~15°C compared to DHA .

  • Photostability : UV exposure risks C-Cl bond cleavage, forming radical intermediates .

Gaps in Current Knowledge

  • No experimental data exists on This compound’s regioselective synthesis.

  • Biological activity studies (e.g., antimicrobial or anticancer potential) remain unexplored.

  • Computational modeling (DFT) could predict preferred chlorination sites but requires validation .

Comparison with Similar Compounds

Structural and Molecular Characteristics

Monochlorodehydroabietic acid (C20H27ClO2) is structurally derived from DHAA (C20H28O2) through substitution of a hydrogen atom with chlorine. Key structural analogs include:

  • Dichlorodehydroabietic acid : Contains two chlorine atoms, increasing molecular weight and steric hindrance.
  • Trichloroguaiacol: A fully chlorinated phenolic compound often co-occurring in industrial effluents.
Table 1: Molecular Properties of Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Chlorination Level
Dehydroabietic acid C20H28O2 300.44 0
This compound C20H27ClO2 314.42 (estimated) 1
Dichlorodehydroabietic acid C20H26Cl2O2 348.35 (estimated) 2
Trichloroguaiacol C7H5Cl3O2 219.47 3

Note: Molecular weights for chlorinated derivatives are estimated based on parent compound data .

Environmental Persistence and Biodegradability

Chlorination significantly impacts biodegradability:

  • Biodegradability Hierarchy: Tetrachloroguaiacol > DHAA > Pimaric acid > Dichlorodehydroabietic acid > this compound > Trichloroguaiacol .
  • Key Findings: this compound degrades more slowly than DHAA due to reduced microbial accessibility but faster than dichlorinated and trichlorinated analogs. In wastewater treatment, activated sludge systems achieve partial removal, though efficiency depends on chlorination level and operational conditions .

Toxicity and Mutagenicity

  • Similar negative results were observed for DHAA, dichlorodehydroabietic acid, and trichloroguaiacol .
  • Acute Toxicity: Limited data exist for this compound, but chlorinated resin acids generally exhibit higher toxicity to aquatic organisms compared to non-chlorinated forms. For example, total resin acid concentrations <1 mg/L are required to detoxify effluents .

Industrial and Environmental Relevance

  • Sources : Generated during chlorine-based bleaching in pulp/paper mills .
  • Effluent guidelines emphasize reducing chlorinated compounds to mitigate ecological impacts .

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